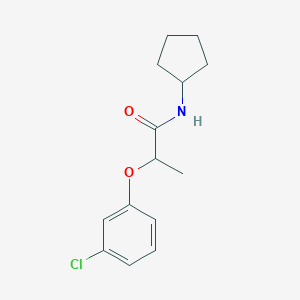
2-(3-chlorophenoxy)-N-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-cyclopentylpropanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a potent inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.
Mecanismo De Acción
CPP works by inhibiting the activity of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is a serine/threonine phosphatase that is involved in various cellular processes. 2-(3-chlorophenoxy)-N-cyclopentylpropanamide is a tumor suppressor, and its inhibition by CPP leads to the activation of various oncogenic pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of cancer cells in vitro and in vivo. CPP has also been shown to regulate the expression of various genes involved in cell cycle regulation and DNA damage repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPP in lab experiments include its potent inhibitory activity against 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, its specificity for 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using CPP include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of CPP. One direction is the development of more potent and specific inhibitors of 2-(3-chlorophenoxy)-N-cyclopentylpropanamide. Another direction is the study of the potential use of CPP in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of CPP in the treatment of neurodegenerative diseases and viral infections is an area of future research.
Métodos De Síntesis
The synthesis of CPP involves the reaction of 3-chlorophenol with cyclopentylamine in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain CPP in its pure form.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties by inhibiting 2-(3-chlorophenoxy)-N-cyclopentylpropanamide, which is overexpressed in various types of cancer. CPP has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of viral infections.
Propiedades
Nombre del producto |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
|---|---|
Fórmula molecular |
C14H18ClNO2 |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)16-12-6-2-3-7-12)18-13-8-4-5-11(15)9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,16,17) |
Clave InChI |
ZYTDOHFNEJNKQJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C(=O)NC1CCCC1)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)


![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)

